Tri-p-tolylamine-N15

Stable Isotope Labeling Mass Spectrometry Quantitation

Researchers face absolute barriers in measuring 13C-15N dipolar couplings with unlabeled TTA (quadrupolar 14N) or deuterated analogs (no spin-½ nucleus). Tri-p-tolylamine-N15 (≥99 atom% 15N) solves this exclusively. - Enables REDOR/REAPDOR experiments for interatomic distances (±0.1 Å accuracy) - +1 Da mass shift for LC-MS/MS internal standardization (no retention-time shift) - Tracks crystallization kinetics and phase separation in TTA/polycarbonate blends

Molecular Formula C21H21N
Molecular Weight 288.4 g/mol
Cat. No. B12397025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-p-tolylamine-N15
Molecular FormulaC21H21N
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
InChIInChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1
InChIKeyYXYUIABODWXVIK-ZVDSADNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-p-tolylamine-N15: A Stable Isotope-Labeled Triarylamine for Quantitation and Mechanistic Studies in Organic Electronics


Tri-p-tolylamine-N15 (CAS 311761-87-2), also known as N,N,N-Tri(4-methylphenyl)amine-15N, is a nitrogen-15 labeled derivative of the triarylamine class [1]. The compound consists of a central nitrogen-15 atom bonded to three para-tolyl (4-methylphenyl) groups [1]. The incorporation of the stable, non-radioactive nitrogen-15 isotope provides a distinct mass shift (ΔM = +1 Da relative to the unlabeled parent), enabling its use as an internal standard or tracer in quantitative analytical workflows without altering the parent compound's core hole-transporting properties .

Solid‑state NMR 15N‑labeled core enables 13C‑15N distance measurements in polymer composites
Quantitative MS Co‑eluting internal standard for TTA with minimal retention shift and +1 Da mass tag
Hole‑transport model Site‑specific isotopic label supports mechanistic charge‑transport and crystallization studies

Why Generic Tri-p-tolylamine Cannot Substitute for Tri-p-tolylamine-N15 in Quantitative and Mechanistic Workflows


The unlabeled parent compound, tri-p-tolylamine (TTA), is a benchmark hole-transport material (HTM) in organic electronics, with hole mobilities varying by over two orders of magnitude depending on polymer host composition [1]. However, the N15-labeled derivative is not a functional alternative in terms of charge transport; its distinct analytical value lies in its use as a stable isotope-labeled internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Procurement of unlabeled TTA cannot fulfill the role of an internal standard for precise quantitation of TTA in device films, reaction mixtures, or biological matrices. Furthermore, the N15 label allows for mechanistic studies—such as tracking the fate of the nitrogen atom during device degradation—that are impossible with the natural abundance compound [2].

Unlabeled tri‑p‑tolylamine

14N (spin‑1) quadrupolar nucleus does not support REDOR dipolar recoupling needed for interatomic distance constraints

Deuterated TTA‑d21

Lacks the spin‑½ 15N nucleus required for 13C‑15N dipolar distance measurements; provides only dynamics information

Tri-p-tolylamine-N15: A Quantitative Evidence Guide for Differentiated Procurement


Isotopic Enrichment (15N) Purity Defines Tri-p-tolylamine-N15 Utility as an Internal Standard

Tri-p-tolylamine-N15 is differentiated from the unlabeled parent by its nitrogen-15 content. Reputable vendors specify isotopic enrichment of 98-99% 15N for this compound . This high level of enrichment ensures minimal isotopic overlap with the natural abundance compound in mass spectrometric analysis, which is critical for accurate quantitation .

15N Enrichment
Direct head‑to‑head
267‑fold higher 15N content vs. natural‑abundance TTA
Supports high‑sensitivity 15N‑detected NMR experiments with feasible acquisition times
99% 15N enrichment; natural abundance 0.37% (IUPAC)
Stable Isotope Labeling Mass Spectrometry Quantitation

Chemical Purity of Tri-p-tolylamine-N15: A Benchmark for Trace Analytical Workflows

High chemical purity is essential for an internal standard to avoid introducing interfering peaks. Tri-p-tolylamine-N15 is routinely offered with a chemical purity of ≥98% by HPLC . This is comparable to, or exceeds, the purity of unlabeled tri-p-tolylamine used in device fabrication (typically 97% for general research use) . The combination of high chemical and isotopic purity ensures that the labeled compound can be used at low concentrations as a reliable tracer without perturbing the system.

REDOR Feasibility
Class‑level inference
15N‑TTA enables 13C‑15N dipolar coupling measurement with distance accuracy ~±0.1 Å; 14N‑TTA incompatible
Enables interatomic distance constraints in amorphous polymer blends
Quadrupolar 14N relaxation prevents dipolar oscillation detection
Analytical Chemistry Internal Standard HPLC

Synthesis and Structural Confirmation of Tri-p-tolylamine-N15 Enables Custom Isotopic Labeling

The synthesis of Tri-p-tolylamine-N15 has been specifically reported via a zeolite-mediated bromination/nitration strategy, followed by palladium-catalyzed amination, confirming the feasibility of preparing this isotopically pure compound [1]. This synthetic route is distinct from that of the unlabeled compound, and the successful preparation of 15N-labeled material validates its structure and isotopic integrity for use in 15N NMR studies.

Hole Mobility
Cross‑study comparison
TTA: ~1.0 × 10⁻⁶ cm²/V·s; TPD: ~2.0 × 10⁻⁶ cm²/V·s (40 wt% in polymer host, 30 V/µm, 298 K)
Provides a labelable hole‑transport model with mobility within reported range; ~2‑fold lower than TPD
Mobility measured in molecularly doped polymer composites
Synthetic Chemistry Isotopic Labeling NMR Spectroscopy

Tri-p-tolylamine (Parent) Hole Mobility Quantified in Polymer Matrices: Baseline for N15-Labeled Tracer Studies

The hole transport properties of the unlabeled parent compound, tri-p-tolylamine (TTA), have been extensively characterized, establishing a performance baseline for device studies [1]. Mobilities vary widely based on host polymer dipole moment and composition; for example, in bisphenol-A-polycarbonate (PC) at 50 wt% TTA, hole mobility at 25°C and E=105 V/cm is approximately 10⁻⁶ cm²/Vs [2]. The N15-labeled analog is assumed to have identical hole transport properties due to the negligible kinetic isotope effect for charge hopping [3].

Tg Depression
Cross‑study comparison
TTA composite Tg ≈ 25 °C; TPD composite ≈ 50–60 °C; ΔTg ~40–50 °C greater for TTA (50 wt% in PCZ)
Greater plasticization observed; may influence thermal stability and device processing profiles
DSC measurement; 50 wt% dopant in cyclohexyl polycarbonate
Organic Electronics Hole Transport Mobility

Hole Trap Depth of Tri-p-tolylamine vs. Methoxy-Substituted Analogs Informs Dopant Purity Requirements

Hole trapping studies in tri-p-tolylamine (TTA)-doped polystyrene show that methoxy-substituted analogs act as hole traps with depths ranging from 0.08 eV (di-p-tolyl-p-anisylamine, DTA) to 0.22 eV (tri-p-anisylamine, TAA) relative to the TTA transport manifold [1]. This quantifies the electronic impact of even a single methoxy substitution. While this data pertains to the unlabeled parent, it underscores that any impurity present in Tri-p-tolylamine-N15 with different electronic character could act as a trap, altering measured mobilities. Therefore, the high chemical purity of the labeled compound (≥98%) is critical for its use as a tracer in accurate mobility measurements.

Hole Trapping Molecularly Doped Polymers Electronics

Optimal Procurement-Driven Application Scenarios for Tri-p-tolylamine-N15


Quantitative LC-MS/MS Analysis of Tri-p-tolylamine in Organic Electronic Device Films

Use Tri-p-tolylamine-N15 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of unlabeled TTA in OLED or OPV thin films. The 15N label provides a distinct mass shift (+1 Da) that avoids spectral overlap with the analyte. The high isotopic (98% 15N) and chemical (≥98%) purity of the labeled standard, as specified in Section 3, ensures accurate quantitation .

Mechanistic Studies of Device Degradation via Isotopic Tracing

Fabricate model devices using Tri-p-tolylamine-N15 as a component of the hole-transport layer. After accelerated aging or electrical stressing, use secondary ion mass spectrometry (SIMS) or 15N solid-state NMR to map the spatial distribution of the nitrogen atom. This reveals migration pathways and degradation mechanisms of the HTM that are invisible when using the natural abundance compound. The defined synthesis of the labeled compound (Section 3) validates its structural identity for such studies [1].

Internal Standard for Quantifying Tri-p-tolylamine Leaching in Biological or Environmental Matrices

In toxicological or environmental fate studies of TTA, spike samples with a known amount of Tri-p-tolylamine-N15 prior to extraction and analysis. The 15N-labeled compound corrects for matrix effects and recovery losses during sample preparation, enabling precise quantitation of TTA at trace levels. The high purity of the standard minimizes the risk of introducing interfering impurities .

Calibration of Hole Mobility Measurements via Tracer Dilution

Prepare molecularly doped polymer films with a defined ratio of unlabeled TTA to Tri-p-tolylamine-N15. By measuring the hole mobility of films with varying isotopic ratios (which should be identical), researchers can validate the accuracy of their time-of-flight or impedance spectroscopy setups. Any deviation in mobility as a function of isotopic ratio would indicate a systematic error in the measurement or an unexpected isotope effect. The established baseline mobility data for TTA (Section 3) serves as a reference [2].

Application
Selection Property
Validation Focus
NMR dopant–polymer structural analysis
15N isotopic probe for REDOR
Intermolecular distance constraints and spatial organization
LC‑MS/MS quantification of TTA
Co‑eluting 15N‑internal standard
Calibration linearity and matrix‑effect correction
Hole‑transport mechanism research
15N hyperfine coupling probe
Spin density distribution and reorganization energy correlation
Thermal crystallization monitoring
15N solid‑state NMR kinetics probe
Phase separation and dopant depletion under annealing
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